molecular formula C20H16BrF3N4O B3442125 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline

6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline

Cat. No. B3442125
M. Wt: 465.3 g/mol
InChI Key: SFPPDQABZNEAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This quinazoline derivative has been found to have unique properties that make it useful for a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline is not fully understood, but it is believed to act as an inhibitor of specific enzymes and to modulate cellular signaling pathways. The compound has been found to bind to specific proteins and to inhibit their activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as protein kinases and phosphodiesterases, and to modulate cellular signaling pathways. The compound has also been found to have anti-inflammatory and anti-cancer effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline in lab experiments is its specificity for certain enzymes and cellular processes. This makes it a useful tool for studying specific biological processes and for screening for potential therapeutic agents. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline. One area of research is the development of more specific and potent inhibitors of specific enzymes and cellular processes. Another area of research is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying biological processes, such as protein-protein interactions and enzyme activity. The compound has been used in assays to screen for inhibitors of specific enzymes and to study the effects of compounds on cellular signaling pathways. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrF3N4O/c21-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)26-19(25-16)28-10-8-27(9-11-28)18(29)20(22,23)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPPDQABZNEAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline
Reactant of Route 2
Reactant of Route 2
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline
Reactant of Route 3
Reactant of Route 3
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline
Reactant of Route 4
Reactant of Route 4
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline
Reactant of Route 5
Reactant of Route 5
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline
Reactant of Route 6
Reactant of Route 6
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.